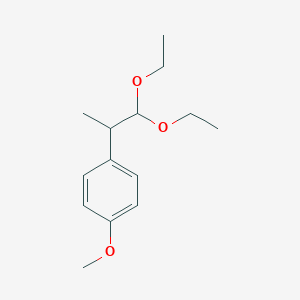![molecular formula C20H33NO5Si B12627825 Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane CAS No. 921200-46-6](/img/structure/B12627825.png)
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is a chemical compound known for its unique structure and properties It is a silane derivative with a nitrophenyl group attached to an octenyl chain, which is further bonded to a silicon atom through three ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane typically involves the reaction of 1-(4-nitrophenyl)oct-1-en-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-(4-nitrophenyl)oct-1-en-1-ol+TriethoxysilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Silane derivatives with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silane derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and as a linker in the development of biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane involves its ability to form covalent bonds with other molecules through its silane and nitrophenyl groups. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form strong siloxane bonds. This property makes it useful in applications requiring strong adhesion and durability.
Comparison with Similar Compounds
Similar Compounds
Triethoxy(octyl)silane: Similar structure but lacks the nitrophenyl group.
Triethoxy(phenyl)silane: Contains a phenyl group instead of the nitrophenyl group.
Triethoxy(vinyl)silane: Contains a vinyl group instead of the octenyl chain.
Uniqueness
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is unique due to the presence of both the nitrophenyl group and the octenyl chain, which impart distinct chemical and physical properties. The nitrophenyl group enhances its reactivity and potential for functionalization, while the octenyl chain provides flexibility and hydrophobicity.
Properties
CAS No. |
921200-46-6 |
|---|---|
Molecular Formula |
C20H33NO5Si |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
triethoxy-[1-(4-nitrophenyl)oct-1-enyl]silane |
InChI |
InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-13-20(18-14-16-19(17-15-18)21(22)23)27(24-6-2,25-7-3)26-8-4/h13-17H,5-12H2,1-4H3 |
InChI Key |
GCJKZJJVSQLOHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)

![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)


![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)

